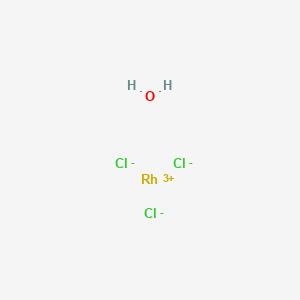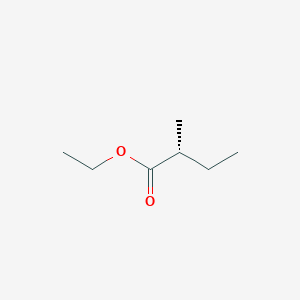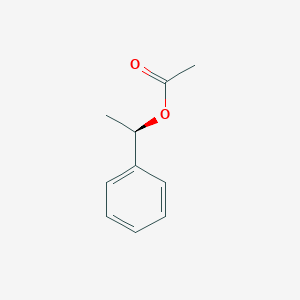
Rhodium(3+);trichloride;hydrate
描述
Rhodium(3+);trichloride;hydrate, also known as Rhodium trichloride hydrate, is a compound with the chemical formula RhCl₃·xH₂O. It is a red-brown solid that is widely used in various chemical processes, particularly in catalysis. This compound is known for its ability to form complexes with a variety of ligands, making it a versatile reagent in both industrial and laboratory settings .
作用机制
Target of Action
Rhodium(III) Chloride Hydrate is primarily used as a catalyst in various chemical reactions . It plays a crucial role in facilitating and speeding up these reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets (the reactants in a chemical reaction) by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would be possible without the catalyst.
Biochemical Pathways
Rhodium(III) Chloride Hydrate is involved in several biochemical pathways, including:
- The conversion of methane to acetic acid .
- The isomerization of alkenes .
- The reduction of aromatic rings .
- The hydration of acetylene .
- The hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which can influence its behavior in aqueous environments.
Result of Action
The primary result of Rhodium(III) Chloride Hydrate’s action is the facilitation of chemical reactions. By lowering the activation energy of these reactions, it allows them to proceed more quickly or under milder conditions . This can lead to increased efficiency in industrial processes or enable reactions that would otherwise be impractical.
Action Environment
The action of Rhodium(III) Chloride Hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to moisture , which can affect its stability and efficacy. Therefore, it should be stored in a dry, cool, and well-ventilated place . Furthermore, it is sensitive to strong heat, which can cause it to decompose .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(3+);trichloride;hydrate is typically prepared by reacting rhodium metal or rhodium oxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as: [ \text{Rh} + 3\text{HCl} \rightarrow \text{RhCl}_3 + 3/2 \text{H}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced from rhodium-containing residues obtained during the refining of platinum group metals. The residues are treated with chlorine gas at elevated temperatures to form Rhodium(III) Chloride, which is then hydrated to obtain the hydrate form .
化学反应分析
Types of Reactions: Rhodium(3+);trichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states in the presence of strong oxidizing agents.
Reduction: It is commonly reduced to Rhodium(I) complexes using reducing agents such as hydrogen or carbon monoxide.
Substitution: It readily forms substitution complexes with ligands such as phosphines, amines, and olefins.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Hydrogen gas or carbon monoxide under mild conditions.
Substitution: Ligands such as triphenylphosphine or ethylene in organic solvents.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(I) complexes.
Substitution: Various rhodium-ligand complexes
科学研究应用
Rhodium(3+);trichloride;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Biology: It is employed in the synthesis of rhodium-based drugs and in studies involving metal-ligand interactions.
Medicine: Rhodium complexes are being investigated for their potential anticancer properties.
Industry: It is used in the production of acetic acid, the isomerization of alkenes, and the reduction of aromatic rings
相似化合物的比较
- Rhodium(III) Fluoride (RhF₃)
- Rhodium(III) Bromide (RhBr₃)
- Rhodium(III) Iodide (RhI₃)
- Iridium(III) Chloride (IrCl₃)
- Ruthenium(III) Chloride (RuCl₃)
Comparison: Rhodium(3+);trichloride;hydrate is unique in its ability to form stable complexes with a wide range of ligands, making it more versatile than some of its counterparts. For example, while Iridium(III) Chloride and Ruthenium(III) Chloride are also used in catalysis, this compound often provides higher activity and selectivity in certain reactions .
属性
IUPAC Name |
rhodium(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMNYDDDSNUKH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20765-98-4, 13569-65-8 | |
| Record name | Rhodium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20765-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What makes rhodium(III) chloride hydrate a valuable catalyst in organic synthesis?
A1: Rhodium(III) chloride hydrate acts as a precursor to highly active catalytic species. For instance, it readily reacts with triphenylphosphine to form tris(triphenylphosphine)chlororhodium(I), a potent catalyst for the homogeneous hydrogenation of olefins and acetylenes under mild conditions []. This complex demonstrates exceptional activity at room temperature and atmospheric pressure, enabling efficient and selective reductions of various unsaturated compounds.
Q2: Can you elaborate on the mechanism of hydrogenation catalyzed by rhodium(III) chloride hydrate derivatives?
A2: Research suggests that rhodium complexes, derived from rhodium(III) chloride hydrate, facilitate hydrogenation through a mechanism involving coordination of both hydrogen and the unsaturated substrate to the metal center []. This coordination creates a template where hydrogen transfer can occur efficiently. Kinetic isotope effects, measured using deuterium, indicate a synchronous breaking of rhodium-hydrogen bonds and formation of carbon-hydrogen bonds in the transition state [].
Q3: Apart from hydrogenation, are there other catalytic applications of rhodium(III) chloride hydrate?
A3: Yes, rhodium(III) chloride hydrate serves as a versatile precursor for various catalytic processes. For example, it is used in the preparation of rhodium(III)-2-ethylhexanoate, a catalyst employed in hydroformylation reactions []. Furthermore, researchers have explored the use of rhodium(III) chloride hydrate in conjunction with hexamethyldewarbenzene to generate catalysts capable of hydrogenating arenes and substituted arenes, including aryl ethers, esters, and ketones [].
Q4: How does the structure of rhodium(III) chloride hydrate relate to its catalytic activity?
A4: The structure of rhodium(III) chloride hydrate enables its transformation into various catalytically active species. The labile chloride ligands can be readily substituted by other ligands, such as phosphines or olefins, leading to the formation of complexes with tailored reactivity. For example, the reaction with triphenylphosphine yields a rhodium(I) complex, showcasing how ligand exchange influences the oxidation state and catalytic properties of the resulting species [].
Q5: Are there any studies on material compatibility and stability of rhodium(III) chloride hydrate for catalytic applications?
A5: Research highlights the use of rhodium(III) chloride hydrate in conjunction with block copolymers for generating ordered rhodium nanostructures on solid supports []. This approach demonstrates the compatibility of rhodium(III) chloride hydrate with polymeric materials, offering a pathway for creating stable and well-defined catalytic surfaces. The resulting rhodium nanoparticles exhibited significant improvements in electrocatalytic activity for solid oxide fuel cell applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B1147896.png)



